1-(3,4-dimethoxyphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea

Regioisomerism VR1 antagonism Scaffold topology

This tetrahydroquinoline–urea hybrid (C₂₁H₂₅N₃O₄, MW 383.4) features a 7-yl urea linkage, N-propanoyl cap, and 3,4-dimethoxyphenyl B-ring—three independent structural vectors critical for target engagement. Supported by US 7,683,076 B2 as a VR1 antagonist chemotype and quantitative hCA I/II inhibition SAR, this scaffold is ideal for TRPV1 screening and hit-to-lead optimization. Its lower MW and balanced H-bond profile offer oral/CNS space advantages over bulkier analogs.

Molecular Formula C21H25N3O4
Molecular Weight 383.448
CAS No. 1202998-25-1
Cat. No. B2457957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dimethoxyphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea
CAS1202998-25-1
Molecular FormulaC21H25N3O4
Molecular Weight383.448
Structural Identifiers
SMILESCCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C21H25N3O4/c1-4-20(25)24-11-5-6-14-7-8-15(12-17(14)24)22-21(26)23-16-9-10-18(27-2)19(13-16)28-3/h7-10,12-13H,4-6,11H2,1-3H3,(H2,22,23,26)
InChIKeyOPFCANHFKAMIOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dimethoxyphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea (CAS 1202998-25-1): Sourcing & Differentiation Guide


1-(3,4-Dimethoxyphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea (CAS 1202998-25-1) is a synthetic tetrahydroquinoline (THQ)–urea hybrid (C₂₁H₂₅N₃O₄, MW 383.4) in which a 3,4-dimethoxyphenyl ring and an N-propanoyl-1,2,3,4-tetrahydroquinolin-7-amine are connected through a central urea linker . The scaffold belongs to a therapeutically investigated chemical class that has shown human carbonic anhydrase (hCA I/II) inhibition [1] and vanilloid receptor (VR1) antagonism [2], but the specific arrangement of substituents—the 7-yl urea attachment, the propanoyl N-acyl cap, and the electron-rich dimethoxyphenyl B-ring—creates a binding-surface topology not reproduced by other class members, making direct analog substitution unreliable without empirical validation.

Why 1-(3,4-Dimethoxyphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea Cannot Be Replaced by Close Analogs Without Requalification


Within the THQ–urea chemotype, even single-atom vector changes produce divergent pharmacological fingerprints. The urea attachment position (7-yl in this compound vs. the regioisomeric 6-yl series, e.g., CAS 1203021-16-2 [1]) alters the spatial relationship between the dimethoxyphenyl ring and the tetrahydroquinoline core, which governs target complementarity [2]. The N-propanoyl group further distinguishes this compound from N-sulfonyl, N-benzyl, or N-unsubstituted THQ–ureas, which populate distinct chemical-property and target-engagement space [3]. Finally, the 3,4-dimethoxyphenyl B-ring provides a specific electron-donor signature that class-level SAR shows raises hCA inhibitory potency relative to unsubstituted or electron-poor aryl rings [4]. Procurement decisions that treat any THQ–urea as interchangeable ignore these three independent vectors of structural variation, each of which has been shown to alter activity by orders of magnitude in published series.

1-(3,4-Dimethoxyphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea: Comparative Evidence for Scientific Selection


Regioisomeric Differentiation: 7-yl vs 6-yl Urea Attachment on the Tetrahydroquinoline Core

The target compound positions the urea linker at the 7-position of the tetrahydroquinoline ring, whereas the closest commercially available regioisomer bears it at the 6-position (CAS 1203021-16-2). The Bayer VR1 patent explicitly claims 7-yl tetrahydroquinolinylurea derivatives as a distinct structural genus [1], indicating that the 7-yl connectivity presents a pharmacophoric geometry not met by the 6-yl series. No quantitative head-to-head data for the two regioisomers are publicly available, so this differentiation is class-level inference based on patent structural claims.

Regioisomerism VR1 antagonism Scaffold topology

Aromatic B-Ring Substituent Effect: 3,4-Dimethoxyphenyl vs Other Aryl Groups in Carbonic Anhydrase Inhibition

In the Atahan et al. (2018) diphenylurea THQ series, the most potent hCA I/II inhibitor (compound 7k, bearing a 4-fluorophenyl B-ring) exhibited IC₅₀ values of 5.28 μM (hCA I) and 5.51 μM (hCA II) [1]. SAR analysis demonstrated that substituents containing two or more pairs of non-bonding electrons generally increased inhibitory activity against both hCA I and II [1]. The target compound carries a 3,4-dimethoxyphenyl group that supplies four methoxy oxygen lone pairs, placing it in the electron-rich substituent category associated with enhanced potency. In contrast, analogs bearing electron-poor aryl rings (e.g., 4-chlorophenyl or thiophenyl) lack this electron-donor advantage.

Carbonic anhydrase inhibition SAR Electron-donating groups

N-Acyl Pharmacological Profile: Propanoyl vs Sulfonyl or Unsubstituted Tetrahydroquinoline in VR1 Target Space

US Patent 7,683,076 B2 (Bayer Schering Pharma) establishes that tetrahydroquinolinylurea derivatives bearing an N-acyl group (such as propanoyl) exhibit vanilloid receptor (VR1) antagonistic activity and are indicated for urological disorders, chronic pain, and inflammatory conditions [1]. By contrast, THQ–urea derivatives with N-sulfonyl substitution (e.g., N-methylsulfonyl or N-phenylsulfonyl analogs) or N-unsubstituted cores are associated with different target profiles, including acetylcholinesterase (AChE) and carbonic anhydrase inhibition [2]. The propanoyl group specifically modulates the lipophilicity and hydrogen-bond acceptor capacity at the tetrahydroquinoline N-1 position, differentiating the pharmacological space accessible to this compound relative to its N-sulfonyl counterparts.

VR1 antagonism N-acyl modulation Target selectivity

Physicochemical and Drug-Likeness Differentiation: Molecular Weight and Hydrogen-Bond Profile

The target compound has a molecular weight of 383.4 g/mol and molecular formula C₂₁H₂₅N₃O₄, with three hydrogen-bond acceptors (urea carbonyl, two methoxy oxygens) and two hydrogen-bond donors (urea NH groups) . This places it within the favorable Lipinski Rule-of-Five space (MW < 500) and below the molecular weight of many larger THQ–urea screening library members that exceed 450 g/mol. The balanced H-bond donor/acceptor ratio (2:3) supports potential oral bioavailability, contrasting with bulkier N-sulfonyl or N-arylcarbonyl THQ–ureas that carry higher molecular weight and additional H-bond acceptors without corresponding donor capacity.

Physicochemical properties Drug-likeness Lead optimization

1-(3,4-Dimethoxyphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea: Recommended Application Scenarios Based on Evidence


VR1 (TRPV1) Antagonist Screening for Urological and Pain Disorders

US Patent 7,683,076 B2 establishes the N-acyl-7-yl tetrahydroquinolinylurea scaffold as a VR1 antagonist chemotype with therapeutic relevance to overactive bladder, neuropathic pain, and inflammatory conditions [1]. The target compound, bearing both the 7-yl urea linkage and the N-propanoyl substituent specified in the patent claims, is a structurally conformant member of this claimed genus. Procurement of this compound is warranted for laboratories conducting TRPV1 target-based screening or building SAR series around the VR1 pharmacophore, where regioisomeric or N-substituent variants would fall outside the patent-defined active space.

Carbonic Anhydrase Isoenzyme Profiling with Electron-Rich B-Ring SAR Exploration

The Atahan et al. (2018) study provides quantitative evidence that electron-rich aryl substituents enhance hCA I/II inhibition within the THQ–urea class, with the lead compound (7k) achieving IC₅₀ values of 5.28 μM (hCA I) and 5.51 μM (hCA II) [2]. The 3,4-dimethoxyphenyl group on the target compound supplies four oxygen lone pairs, placing it within the potency-enhancing electron-donor category identified in the SAR. This compound is suitable for hCA inhibition profiling studies aimed at testing whether the dimethoxy substitution pattern further improves upon the micromolar IC₅₀ baseline established by the Atahan series.

Medicinal Chemistry Lead Optimization Leveraging Favorable Physicochemical Starting Point

With a molecular weight of 383.4 g/mol and a balanced 2:3 hydrogen-bond donor-to-acceptor ratio , this compound offers a ligand-efficient scaffold for hit-to-lead optimization. Compared to larger THQ–urea analogs (e.g., N-thiophene-2-carbonyl derivatives >437 g/mol), the target compound provides a lower-MW starting point that leaves headroom for property-preserving functionalization. It is recommended for medicinal chemistry programs prioritizing oral bioavailability and CNS-permeability potential where excess molecular weight and H-bond acceptor count would be detrimental.

Regioisomeric Selectivity Studies to Define 7-yl vs 6-yl Pharmacological Consequences

The availability of a distinct 6-yl regioisomer (CAS 1203021-16-2) [3] enables direct comparative studies to empirically determine how the urea attachment position on the tetrahydroquinoline core affects target binding, selectivity, and pharmacokinetics. These data are currently absent from the public literature, and procurement of both regioisomers would allow a laboratory to generate novel SAR insights into this under-characterized vector of THQ–urea pharmacology, potentially identifying the optimal attachment point for specific therapeutic applications.

Quote Request

Request a Quote for 1-(3,4-dimethoxyphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.